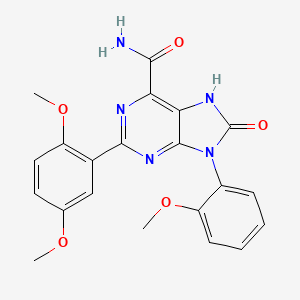
2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 869069-55-6) is a purine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N5O5, with a molecular weight of approximately 421.41 g/mol. The structure features a purine core substituted with two methoxyphenyl groups and an oxo group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 421.41 g/mol |
| CAS Number | 869069-55-6 |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the purine core through cyclization and the introduction of methoxyphenyl groups via nucleophilic substitution reactions. The synthesis process has been optimized to yield high purity and yield, making it suitable for biological evaluations.
Anticancer Properties
Research indicates that purine derivatives exhibit significant anticancer activity. For instance, a study highlighted that compounds with similar structures inhibited the growth of cancer cell lines by targeting specific receptors involved in cell proliferation and survival . The ability of this compound to modulate these pathways suggests its potential as an anticancer agent.
Antiviral Activity
The compound has also shown promise in antiviral applications. In vitro studies demonstrated that related purine derivatives possess activity against various viruses, including HIV and herpes simplex virus . These findings suggest that this compound may inhibit viral replication through mechanisms similar to those observed in other purine analogs.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. It has been evaluated as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation . Inhibition of DHFR can lead to reduced cell growth in rapidly dividing cells, such as cancer cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated various derivatives of purines for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines .
- Antiviral Evaluation : Another research effort focused on the antiviral potential of purine derivatives. The results showed that compounds structurally similar to this compound exhibited promising antiviral effects against both DNA and RNA viruses .
- Enzyme Inhibition Studies : The compound's ability to inhibit DHFR was confirmed through kinetic assays, demonstrating competitive inhibition with a calculated IC50 value indicative of its potency compared to other known inhibitors .
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-11-8-9-14(30-2)12(10-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-6-4-5-7-15(13)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZJODZPMOVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














